3-Pentylisoxazole-5-carbaldehyde
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Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They can also be synthesized by base catalyzed condensation reactions of nitroacetic esters with dipolarophiles .
Molecular Structure Analysis
The molecular geometry of isoxazole derivatives can be analyzed using techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectral data . The 2D NMR (1H-1H NOESY) analysis can confirm the isomeric form of these compounds .
Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions. For example, they can participate in cyclization reactions . The substitution of various groups on the isoxazole ring can impart different activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined by techniques like FT-IR spectral analysis .
Safety And Hazards
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . They have promising biological activities and could be a rich source of new compounds for the development of clinically viable drugs .
properties
IUPAC Name |
3-pentyl-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-5-8-6-9(7-11)12-10-8/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUSIHDVFRLUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NOC(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentylisoxazole-5-carbaldehyde |
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